molecular formula C12H15N3O2 B15054944 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15054944
M. Wt: 233.27 g/mol
InChI Key: XCVUEHGSVWUMLM-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and ethanol groups. Common reagents used in these reactions include hydrazine derivatives, acetoacetate esters, and reducing agents such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole derivatives .

Scientific Research Applications

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol
  • 4-Amino-5-(4-methoxyphenyl)-1H-pyrazole

Uniqueness

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of both amino and methoxy groups on the pyrazole ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[4-amino-5-(4-methoxyphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7,13H2,1H3

InChI Key

XCVUEHGSVWUMLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2CCO)N

Origin of Product

United States

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